molecular formula C11H21N5O6 B557087 Boc-D-Arg(NO2)-OH CAS No. 50913-12-7

Boc-D-Arg(NO2)-OH

Cat. No. B557087
CAS RN: 50913-12-7
M. Wt: 319.31 g/mol
InChI Key: OZSSOVRIEPAIMP-SSDOTTSWSA-N
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Description

Boc-D-Arg(NO2)-OH, also known as N-alpha-Boc-Ng-nitro-D-arginine, is a compound with the molecular formula C11H21N5O6 . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-D-Arg(NO2)-OH is represented by the formula C11H21N5O6. It has a molecular weight of 319.31 .


Chemical Reactions Analysis

Boc-D-Arg(NO2)-OH is used in Boc solid-phase peptide synthesis . The specific reactions it undergoes would depend on the other compounds present in the reaction.

Scientific Research Applications

  • Fluorescent Derivatives for Protonation Studies : A derivative of arginine, Boc-Arg(Nap)-OH, which has a fluorescent side-chain, was developed for studying the protonation states of the arginine side-chain. This derivative shows promise for understanding arginine behavior in different environments and could be applied in peptide synthesis and biochemistry research (Marshall et al., 2019).

  • Peptide Synthesis and Structural Modification : A study on organotin(IV) complexes with Nα-t-Boc-L-Arginine and other arginine derivatives highlighted their potential in synthesizing structurally modified peptides. These complexes were also investigated for their cytotoxic activity, demonstrating potential applications in biomedical research (Girasolo et al., 2010).

  • Protective Groups in Peptide Synthesis : Research on new protective groups for peptide synthesis, including the use of 2-(1-adamantyl)-propanol-2 esters, involved studying the application of Boc-Phe-Arg(NO2)-Phe-Pro-OAdp. This study contributes to the field of peptide chemistry, particularly in the development of new synthetic methodologies (Mutulis et al., 2009).

  • Photocatalysis Research : Studies on photocatalysts like N-doped (BiO)2CO3 (N-BOC) have shown applications in air cleaning through visible light photocatalytic removal of NO. This area of research is important for environmental chemistry and pollution control (Dong et al., 2013).

  • Mechanized Peptide Synthesis : The use of Boc-L-Pro-L-Val-L-Lys[Z(p-NO2)]-L-Val-L-Tyr(Dnp)-L-Pro-OBzr1 in mechanized peptide synthesis highlights the role of Boc-D-Arg(NO2)-OH derivatives in developing automated methods for peptide production. This is significant for the large-scale synthesis of peptides (Stern et al., 1977).

  • Thrombin Inhibition Study : The compound Boc-D-Phe-Pro-Arg-OMe, containing a structure related to Boc-D-Arg(NO2)-OH, was used in a study to understand the binding mechanisms with human thrombin. This has implications in medicinal chemistry, particularly in the design of thrombin inhibitors (Nienaber et al., 1996).

  • Color Development in Tanning Reactions : A study on the tanning reactions of dihydroxyacetone with free and protected basic amino acids, including Boc-Arg-OH, provided insights into the cosmetic chemistry of sunless tanning products. This research is relevant for the development of new cosmetic formulations (Sun et al., 2022).

properties

IUPAC Name

(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSOVRIEPAIMP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427410
Record name Boc-D-Arg(NO2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Arg(NO2)-OH

CAS RN

50913-12-7
Record name Boc-D-Arg(NO2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-Nitroarginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q358K64GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K SUZUKI, H FUJITA, Y SASAKI… - Chemical and …, 1988 - jstage.jst.go.jp
Twenty-one analogs based on the structure Tyr—D-Arg-Phe-X (X= OH, alkyl ester, alkylamide or amino acid having a different carbon chain) were synthesized by the solution method …
Number of citations: 11 www.jstage.jst.go.jp
SE De Laszlo, EE Allen, B Li, D Ondeyka… - Bioorganic & Medicinal …, 1997 - Elsevier
A NONPEPTIDIC AGONIST LIGAND OF THE HUMAN C5A RECEPTOR: SYNTHESIS, Introduction Chemistry Page 1 Pergamon Bioorganic & Medicinal Chemistry Letters. Vol. 7. No. 2. …
Number of citations: 36 www.sciencedirect.com
U Diederichsen, D Weicherding - Synlett, 1999 - thieme-connect.com
Alanyl peptide nucleic acid double strands represent a rigid and well defined model system for stacking nucleobase pairs. They serve as an important tool to study hydrogen bonding, …
Number of citations: 19 www.thieme-connect.com

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